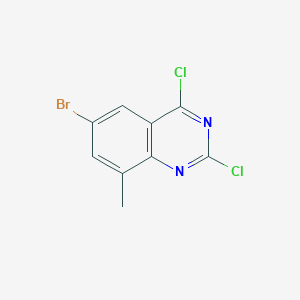

6-Bromo-2,4-dichloro-8-methylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,4-dichloro-8-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)13-9(12)14-8(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUHQDCEPALBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis of 6 Bromo 2,4 Dichloro 8 Methylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environments

The ¹H-NMR spectrum of 6-Bromo-2,4-dichloro-8-methylquinazoline is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group protons. The quinazoline (B50416) ring system itself gives rise to characteristic chemical shifts. In related 6-bromo-quinazoline derivatives, the protons on the quinazoline ring typically appear in the downfield region of the spectrum.

Based on the substitution pattern, two aromatic protons at positions 5 and 7 are expected. The proton at C5 would likely appear as a doublet, and the proton at C7 would also be a doublet, due to coupling with each other. The bromine at position 6 and the methyl group at position 8 will influence their precise chemical shifts. The methyl group protons at position 8 are expected to appear as a singlet in the upfield region, typically around δ = 2.3 ppm, as seen in similar methyl-substituted quinazolines. nih.gov

Expected ¹H-NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-5 | Downfield (Aromatic region) | d (doublet) |

| H-7 | Downfield (Aromatic region) | d (doublet) |

| -CH₃ (at C8) | ~2.3 | s (singlet) |

This table is predictive and based on data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Delineation

The carbons bearing the chlorine atoms (C2 and C4) are expected to be significantly downfield due to the strong deshielding effect of chlorine. Similarly, the carbon attached to the bromine atom (C6) will also be downfield, though typically to a lesser extent than chlorine-substituted carbons. The carbon of the methyl group will appear in the upfield region of the spectrum, with a characteristic chemical shift around δ = 21 ppm as observed in analogous compounds. nih.gov Carbons of the quinazoline ring involved in the C=N bonds will also have characteristic downfield shifts. In comparable quinazolin-4-one derivatives, the carbonyl carbon (C4) can appear as far downfield as δ = 160 ppm. nih.gov

Expected ¹³C-NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | Downfield |

| C4 | Downfield |

| C5 | Aromatic region |

| C6 | Aromatic region (deshielded by Br) |

| C7 | Aromatic region |

| C8 | Aromatic region (shielded by -CH₃) |

| C8a | Aromatic region |

| C4a | Aromatic region |

| -CH₃ | Upfield (~21) |

This table is predictive and based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a complex and recognizable pattern of peaks for the molecular ion cluster.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₉H₅BrCl₂N₂). Fragmentation patterns in the mass spectrum would likely involve the sequential loss of chlorine and bromine atoms, as well as the methyl group, providing further structural confirmation. In studies of similar quinazoline derivatives, the molecular ion peak is consistently observed and aligns with the calculated molecular weight. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=N and C=C bonds within the quinazoline ring system, as well as C-H bonds of the aromatic ring and the methyl group.

Specific absorptions anticipated include C=N stretching vibrations, typically found in the 1620-1550 cm⁻¹ region. Aromatic C=C stretching vibrations would also appear in this region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹. Studies on various quinazoline derivatives confirm these general absorption regions. mdpi.comacs.org

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch (-CH₃) | <3000 |

| C=N Stretch | 1620-1550 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-Cl Stretch | <800 |

| C-Br Stretch | <700 |

This table is predictive and based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or DMSO, is expected to show absorption bands corresponding to π → π* and n → π* transitions.

Quinazoline derivatives generally exhibit two main absorption bands. researchgate.net A strong absorption band at shorter wavelengths (around 250-300 nm) is attributed to the π → π* transitions of the aromatic system. nih.gov A weaker band at longer wavelengths (around 300-350 nm) is often due to n → π* transitions involving the non-bonding electrons of the nitrogen atoms. researchgate.netnih.gov The substitution pattern, including the bromo, chloro, and methyl groups, will influence the exact position and intensity of these absorption maxima (λmax). For instance, studies have shown that substituents at the 6th position of the quinazoline ring can significantly affect the absorption band maximum. researchgate.net

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography (TLC))

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. For this compound, TLC would be used to confirm the presence of a single compound in a purified sample.

The retention factor (Rf value) in TLC is dependent on the polarity of the compound and the solvent system used. By selecting an appropriate mobile phase, likely a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), a distinct spot for the compound can be obtained. The progress of reactions involving this compound can be monitored by observing the disappearance of starting material spots and the appearance of the product spot on the TLC plate. nih.govnih.gov The visualization of the spots can be achieved under UV light. jove.com

Computational and Theoretical Investigations of 6 Bromo 2,4 Dichloro 8 Methylquinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT analysis of 6-Bromo-2,4-dichloro-8-methylquinazoline would yield critical insights into its reactivity and stability. Such an analysis, often performed using functionals like B3LYP with a basis set such as 6-31+G(d,p), can determine key parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Description | Hypothetical Value |

| Total Energy (E) | The total electronic energy of the molecule. | No data available |

| Enthalpy (H) | The sum of the system's internal energy and the product of its pressure and volume. | No data available |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | No data available |

| HOMO Energy | Energy of the highest occupied molecular orbital. | No data available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | No data available |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | No data available |

| Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | No data available |

| Softness (S) | The reciprocal of hardness, indicating the molecule's ability to accept electrons. | No data available |

Note: The table above is for illustrative purposes. No specific DFT data for this compound was found in the reviewed literature.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule. By systematically rotating bonds and calculating the potential energy of each conformation, the global energy minimum, which represents the most stable structure, can be found. For this compound, this analysis would reveal the preferred spatial orientation of the bromine, chlorine, and methyl substituents on the quinazoline (B50416) core. This is a critical step before proceeding with more complex simulations like molecular docking.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For example, theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies in a theoretical IR spectrum can be correlated with experimental peaks to confirm the presence of specific functional groups. Similarly, predicted NMR chemical shifts can aid in the assignment of signals in experimentally obtained spectra.

Molecular Docking Studies for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies could be performed against various cancer-related targets, such as epidermal growth factor receptor (EGFR) or other kinases, given that many quinazoline derivatives exhibit anticancer activity. The docking score, which estimates the binding affinity, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic interactions, would provide insights into its potential as a therapeutic agent.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| EGFR | No data available | No data available | No data available |

| VEGFR-2 | No data available | No data available | No data available |

| BRD9 | No data available | No data available | No data available |

Note: The table above is for illustrative purposes. No specific molecular docking studies for this compound were found in the reviewed literature.

Molecular Dynamics (MD) Simulations for Ligand-Macromolecule Binding Dynamics

Molecular dynamics simulations provide a dynamic view of the interaction between a ligand and its target protein over time. Following molecular docking, an MD simulation would be performed to assess the stability of the predicted binding pose. Key parameters analyzed during an MD simulation include the Root-Mean-Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. The persistence of hydrogen bonds throughout the simulation further validates the stability of the ligand-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for quinazoline derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new, untested compounds. A QSAR study including this compound would require a library of related compounds with measured biological data, which is currently not available in the public domain.

Structure Activity Relationship Sar Studies of 6 Bromo 2,4 Dichloro 8 Methylquinazoline Derivatives

Impact of Halogenation Pattern (Bromine at C-6, Chlorines at C-2 and C-4) on Biological Activity

The halogenation pattern of 6-Bromo-2,4-dichloro-8-methylquinazoline is a key determinant of its reactivity and biological potential. The presence of halogen atoms at positions 2, 4, and 6 of the quinazoline (B50416) ring is a common strategy in medicinal chemistry to enhance biological activities. nih.gov The chlorine atoms at the C-2 and C-4 positions of the pyrimidine (B1678525) ring are highly reactive and susceptible to nucleophilic substitution, making them crucial handles for molecular modification. scispace.com

The bromine atom at the C-6 position on the benzene (B151609) ring significantly influences the molecule's electronic properties and lipophilicity. Halogen substitution at the C-6 and C-8 positions has been shown to improve the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov For instance, the introduction of iodine at positions 6 and 8 was found to significantly boost antibacterial activity in certain quinazolinone series. nih.gov While direct studies on the 6-bromo, 2,4-dichloro pattern are specific, the general principles of quinazoline SAR suggest that this combination of electron-withdrawing halogens creates a highly electrophilic scaffold. This pattern is often exploited for developing potent inhibitors for various biological targets, including kinases and enzymes involved in cell proliferation. nih.govresearchgate.net The inherent chemical properties conferred by this specific halogen arrangement make this compound a valuable intermediate in the synthesis of targeted therapeutic agents. cymitquimica.com

Role of the Methyl Group at C-8 in Modulating Biological Profiles

The methyl group at the C-8 position of the quinazoline core also plays a significant role in defining the biological activity of its derivatives. While halogen substitutions are common at this position, the presence of an alkyl group like methyl introduces different steric and electronic effects. nih.govmdpi.com SAR studies on various quinazolinone derivatives have highlighted that substitutions at positions 2, 6, and 8 are significant for pharmacological activity. mdpi.commdpi.com

Specifically, in the development of inhibitors for bromodomain-containing protein 9 (BRD9), a 6-methylquinazolin-4(3H)-one core was utilized, and derivatization at the C-8 position with boronic acids was explored. researchgate.net This indicates that the C-8 position is a critical site for modification to achieve specific biological targeting. The methyl group can influence the molecule's orientation within a binding pocket, potentially creating favorable hydrophobic interactions and enhancing potency or selectivity. Its electron-donating nature, although modest, can also subtly alter the electronic landscape of the fused ring system, thereby modulating interactions with biological targets. researchgate.net

Systematic Derivatization at Reactive Centers (C-2, C-4, C-6, C-8)

The reactive centers of the this compound scaffold, particularly the chloro-substituted C-2 and C-4 positions, are prime sites for systematic derivatization to explore and optimize biological activity.

Effect of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic moieties at the reactive centers of the quinazoline scaffold has led to the discovery of compounds with potent and diverse biological activities. The reactive nature of the 3,4-double bond in quinazoline makes it susceptible to attack by various reagents, allowing for the addition of substituents. scispace.com

SAR studies have shown that substituting the C-4 position with 4-anilino groups is essential for certain activities, such as tubulin polymerization inhibition. nih.gov The replacement of the chlorine at C-2 with a phenyl group has been identified as a crucial requirement for inhibiting the Breast Cancer Resistance Protein (BCRP). nih.gov In other studies, linking a naphthyl group to the quinazoline core was explored in the development of antibacterial agents. acs.org The incorporation of indole (B1671886) moieties has also been a successful strategy, leading to compounds with significant antiproliferative activity. mdpi.com

Table 1: Impact of Aromatic/Heteroaromatic Substituents on Quinazoline Activity

| Position | Substituent | Resulting Activity | Reference |

|---|---|---|---|

| C-4 | 4-Anilino | Tubulin Polymerization Inhibition | nih.gov |

| C-2 | Phenyl | BCRP Inhibition | nih.gov |

| C-2/C-4 | Indole-amino | Antiproliferative | mdpi.com |

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the quinazoline scaffold and its derivatives has a profound impact on their biological profiles. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can fine-tune a compound's potency and selectivity.

Generally, EDGs attached to the quinazoline ring are found to enhance certain activities. For instance, SAR studies on PARP inhibitors revealed that EDGs increase activity more effectively than EWGs. nih.gov Similarly, in a series of quinazolinone-sulphonamide hybrids, EDGs were shown to favor cytotoxic activity, while EWGs had a detrimental effect. nih.gov The introduction of a methoxy (B1213986) group, an EDG, into an imidazolone-fused quinazolinone resulted in a compound with potent activity against breast cancer cell lines. nih.gov

Conversely, EWGs can be beneficial when placed on specific parts of a derivative. For example, placing an EWG like a nitro group at the C-6 position of the quinazoline ring can increase anticancer activity. nih.gov Furthermore, having EWGs on an aniline (B41778) ring substituted at the C-4 position also enhances activity. nih.gov The introduction of a nitro group at the C-5 position of a benzamide (B126) moiety attached to a quinazoline core led to a twofold increase in EGFR kinase inhibitory activity. mdpi.com

Table 2: Effect of Electronic Groups on Quinazoline Derivative Activity

| Moiety | Position | Group Type | Effect on Activity | Reference |

|---|---|---|---|---|

| Quinazoline Ring | - | EDG | Increased PARP Inhibition | nih.gov |

| Quinazolinone-Sulphonamide | - | EDG | Favored Cytotoxicity | nih.gov |

| Quinazoline Ring | C-6 | EWG (Nitro) | Increased Anticancer Activity | nih.gov |

| C-4 Anilino Ring | meta/para | EWG | Increased Activity | nih.gov |

Molecular Hybridization Strategies Involving the Quinazoline Scaffold

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to develop novel therapeutic agents with enhanced or synergistic activities. nih.govnih.gov The quinazoline nucleus is a privileged scaffold frequently employed in this approach due to its broad spectrum of biological activities. nih.govmdpi.com

Design and Synthesis of Hybrid Analogues with Complementary Pharmacophores

Researchers have successfully designed and synthesized numerous quinazoline-based hybrid molecules by linking the quinazoline core to other biologically active moieties. This strategy aims to create multifunctional molecules that can potentially target multiple pathways involved in a disease state. nih.gov

Examples of this approach include:

Quinazoline-Chalcone Hybrids: These hybrids have been evaluated for their apoptotic potential and anticancer activity. mdpi.comrsc.org

Quinazoline-Triazole Hybrids: Linking a 1,2,4-triazole (B32235) thioether moiety to the quinazoline scaffold has yielded compounds with potent antibacterial activity against phytopathogens. mdpi.com

Quinazoline-Thiazole/Oxadiazole Hybrids: The fusion of quinazolinone with thiazole (B1198619) or oxadiazole has resulted in hybrid compounds with significant anticancer properties. nih.gov

Quinazoline-Artemisinin Hybrids: These molecules have been synthesized and evaluated for their antiviral activity, showing potent effects against cytomegalovirus. mdpi.com

This strategy of molecular hybridization continues to be a fruitful avenue for the discovery of new lead compounds based on the versatile quinazoline scaffold. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-anilino-2-substituted quinazoline |

| 4-anilino-quinazoline |

| quinazolinone-sulphonamide |

| imidazolone-fused quinazolinone |

| quinazoline-chalcone |

| quinazoline-1,2,4-triazole |

| quinazoline-thiazole |

| quinazoline-oxadiazole |

| quinazoline-artemisinin |

Investigation of Biological Activities and Mechanistic Pathways Excluding Clinical Studies

Anti-cancer Research Applications

Elucidation of Molecular Mechanisms of Action

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a significant target in antimicrobial and anticancer therapies. While the broader class of quinazoline (B50416) derivatives has been explored for DHFR inhibition, specific data on 6-Bromo-2,4-dichloro-8-methylquinazoline's activity against this enzyme is not extensively available in the current body of scientific literature. The core quinazoline scaffold is present in known DHFR inhibitors, suggesting a potential avenue for future investigation into this specific compound's inhibitory properties.

Tubulin Polymerization Modulation

Tubulin polymerization is a critical process in cell division, and its disruption is a key mechanism for many anticancer agents. Research into novel tubulin polymerization inhibitors has included the evaluation of various quinazoline-based compounds. For instance, studies on 4-(N-cycloamino)phenylquinazolines have identified them as a new class of tubulin-polymerization inhibitors that target the colchicine binding site. acs.org However, direct studies detailing the specific effects of this compound on tubulin polymerization have not been prominently reported.

Cell Cycle Arrest and Apoptosis Induction Studies

The induction of cell cycle arrest and apoptosis (programmed cell death) are hallmark characteristics of many chemotherapeutic agents. Research has demonstrated that certain 6-bromo-quinazoline derivatives can induce these effects in cancer cell lines. For example, the compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) has been shown to cause a significant, dose-dependent decrease in the number of leukemia cells. isofts.kiev.uanih.gov This effect was attributed to the induction of apoptosis, as evidenced by DNA fragmentation and caspase-3 activation. isofts.kiev.uanih.gov While these findings highlight the potential of the 6-bromo-quinazoline scaffold in oncology, specific studies on this compound's ability to induce cell cycle arrest and apoptosis are needed to ascertain its specific activity.

Anti-microbial Research Applications

The quinazoline framework is a recurring motif in the development of novel anti-microbial agents, with various derivatives exhibiting activity against bacteria, fungi, and viruses.

Antibacterial Activity

The emergence of multidrug-resistant bacterial strains necessitates the discovery of new antibacterial agents. Quinazoline derivatives have been a focal point of such research. Studies on novel 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, research on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has shown promising antibacterial activities, in some cases higher than standard drugs like Ciprofloxacin against Staphylococcus aureus. mediresonline.org However, specific data on the antibacterial efficacy of this compound, particularly against multidrug-resistant strains, is not yet detailed in published research.

Antifungal Activity

Antiviral and Anti-HIV Potential

The quest for new antiviral therapies remains a critical area of research. A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and evaluated for their antiviral and anti-HIV activity. nih.gov One compound in this series, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, demonstrated potent activity against the vaccinia virus. nih.gov While some compounds in this study were assessed for anti-HIV activity, none showed significant efficacy. nih.gov Direct research into the antiviral and anti-HIV potential of this compound has not been specifically reported.

Antimycobacterial Activity

There are no available scientific studies or data detailing the evaluation of this compound for antimycobacterial activity. Research into other substituted quinoline and quinazoline derivatives has shown potential in this area, but these findings cannot be directly extrapolated to the specific compound .

Anti-inflammatory Research Applications

The anti-inflammatory potential of this compound has not been reported in published research. Although various quinazoline derivatives have been synthesized and investigated for their anti-inflammatory effects, specific data for this compound is absent. nih.govresearchgate.net

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

There is currently no scientific literature available that explores the role or potential efficacy of this compound in the context of neurodegenerative diseases such as Alzheimer's disease. The following specific mechanisms, commonly investigated in Alzheimer's research, have not been studied for this compound.

Cholinesterase Inhibition

No research has been published on the ability of this compound to inhibit cholinesterase enzymes, which is a key target in Alzheimer's disease therapy.

Modulation of Beta-Amyloid Aggregation

Scientific literature lacks any investigation into the effects of this compound on the aggregation kinetics or modulation of beta-amyloid peptides. While other classes of quinazolines, such as 2,4-diaminoquinazolines, have been studied for this purpose, the findings are not applicable to the dichloro-substituted compound. nih.gov

Influence on Tau Protein Hyperphosphorylation

There is no available data concerning the influence of this compound on the pathological hyperphosphorylation of tau protein, a hallmark of several neurodegenerative disorders.

Antioxidant and Oxidative Stress Mitigation

The potential antioxidant properties or the ability of this compound to mitigate oxidative stress has not been documented in scientific research.

Other Emerging Biological Activities in Preclinical Research

Preclinical investigations into the biological activities of quinazoline derivatives have revealed a broad spectrum of potential therapeutic applications. However, specific preclinical data for this compound remains limited in several areas. This article focuses on the available preclinical research concerning its potential analgesic, anticonvulsant, antimalarial, anti-diabetic, and A2A adenosine receptor antagonist activities.

Preclinical studies specifically evaluating the analgesic properties of this compound are not currently available in the published scientific literature. However, research on related quinazolinone derivatives has shown promising analgesic effects. For instance, a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated significant analgesic activity in animal models. ptfarm.plnih.govresearchgate.net These studies, while not directly examining the title compound, suggest that the quinazoline scaffold, particularly with bromine substitution, may be a valuable pharmacophore for the development of new analgesic agents. ptfarm.plnih.govresearchgate.net One study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one also reported significant analgesic activity in vivo. scirea.org Further investigation is required to determine if this compound shares these properties.

There is currently no published preclinical research specifically investigating the anticonvulsant potential of this compound. The broader class of quinazoline derivatives has been explored for anticonvulsant effects, with some analogues showing activity in preclinical models of seizures. nih.gov For example, certain N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. scispace.comresearchgate.net The structural differences between these compounds and this compound, particularly the dichloro substitutions and the methyl group at the 8-position, make it difficult to infer potential activity. Dedicated preclinical screening is necessary to ascertain any anticonvulsant potential of the title compound.

Preclinical studies evaluating the in vitro and in vivo antimalarial activity of this compound have not been reported in the available scientific literature. While the quinazoline scaffold is present in some compounds investigated for antimalarial activity, specific data on 6-bromo-2,4-dichloro substituted derivatives are lacking. Further research is needed to explore the potential of this specific chemical entity as an antimalarial agent.

To date, no preclinical studies have been published that specifically investigate the anti-diabetic or anti-hyperlipidemic properties of this compound. While some quinazoline analogs have been explored for their potential in managing metabolic disorders, there is no direct evidence to suggest that the title compound possesses such activities. semanticscholar.orgresearchgate.net Future research would be necessary to determine any potential effects on glucose and lipid metabolism.

The quinazoline scaffold has emerged as a promising framework for the development of potent A2A adenosine receptor (A2AR) antagonists, which are of interest for their potential in treating neurodegenerative diseases. nih.govmdpi.comnih.gov While direct preclinical data for this compound is limited, research on a closely related analog, 6-bromo-2,4-dichloroquinazoline (B10380), provides valuable insights.

This analog serves as a key intermediate in the synthesis of a series of 2-aminoquinazoline derivatives designed as A2AR antagonists. One of the most potent compounds derived from this series is 6-bromo-4-(furan-2-yl)quinazolin-2-amine, which has demonstrated high affinity for the human A2A receptor (hA2AR). nih.gov

Detailed Research Findings:

Preclinical evaluation of 6-bromo-4-(furan-2-yl)quinazolin-2-amine, synthesized from the 6-bromo-2,4-dichloroquinazoline precursor, has provided the following key findings:

High Receptor Affinity: This compound exhibits a high binding affinity for the hA2AR, with a reported Ki value of 20 nM. nih.gov

Mechanism of Action: Co-crystallization studies have elucidated the binding mode of this quinazoline derivative within the A2A receptor. The 2-aminoquinazoline ring forms crucial hydrogen bonds with key amino acid residues, namely Asn253 and Glu169. Additionally, π-stacking interactions with Phe168 and hydrophobic interactions between the furan ring and other residues contribute to its high affinity. nih.gov

These findings highlight the potential of the 6-bromo-quinazoline core structure as a scaffold for potent A2A receptor antagonists. Although these results are for a derivative, they suggest that this compound could serve as a valuable starting point or intermediate for the synthesis of novel A2AR antagonists. Further functional assays and in vivo studies would be necessary to fully characterize the A2A receptor antagonist potential of the title compound itself.

Table 1: Preclinical Data for a Structurally Related A2A Adenosine Receptor Antagonist

| Compound Name | Receptor Target | Binding Affinity (Ki) | Key Interactions |

|---|

Future Perspectives and Strategic Research Directions for 6 Bromo 2,4 Dichloro 8 Methylquinazoline

Design and Synthesis of Next-Generation Multi-Targeted Quinazoline (B50416) Derivatives

The conventional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.govnih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. nih.gov The quinazoline framework is exceptionally well-suited for the development of MTDLs due to its versatile and adaptable structure, which allows for the incorporation of various pharmacophores. mdpi.com

Research has demonstrated the success of this approach. For instance, novel quinazoline derivatives have been rationally designed as dual inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.gov Similarly, in oncology, quinazoline-4-one hybrids have been developed as potent dual inhibitors of EGFR and BRAFV600E kinases, a strategy aimed at overcoming tumor resistance. nih.gov

For 6-Bromo-2,4-dichloro-8-methylquinazoline, the path forward involves using its reactive chloro groups to introduce distinct molecular fragments capable of binding to different targets. For example, one position could be functionalized with a moiety targeting a specific kinase, while the other could be modified to interact with a protein involved in a parallel signaling pathway. This strategy could lead to more effective treatments for diseases with complex pathologies.

Interactive Table 1: Examples of Multi-Targeted Quinazoline Derivatives

| Lead Compound/Series | Therapeutic Area | Biological Targets | Key Findings |

|---|---|---|---|

| Quinazoline derivatives (AV-1, AV-2, AV-3) | Alzheimer's Disease | Acetylcholinesterase (AChE) & β-secretase (BACE-1) | Compound AV-2 showed balanced inhibition, excellent blood-brain barrier permeability, and ameliorated cognitive impairments in vivo. nih.gov |

| 1,2,4-Oxadiazole/ quinazoline-4-one hybrids | Cancer | EGFR & BRAFV600E | Compounds 9b, 9c, and 9h acted as potent dual inhibitors and also showed activity against the resistant EGFRT790M mutant. nih.gov |

| 2,4-Disubstituted quinazolines (8h, 9h) | Alzheimer's Disease | Aβ Aggregation & Cholinesterases (ChE) | Compound 8h was a potent inhibitor of Aβ40 aggregation and a dual ChE inhibitor. Compound 9h was the most potent Aβ42 aggregation inhibitor. researchgate.net |

| Quinazoline-based MTDLs | Alzheimer's Disease | Cholinesterases, Aβ aggregation, Tau hyperphosphorylation | The versatility of the quinazoline scaffold allows for the design of agents that can modulate multiple key pathological processes in AD. mdpi.com |

Addressing Mechanisms of Drug Resistance through Scaffold Optimization

The emergence of drug resistance is a major obstacle in the long-term treatment of cancer and infectious diseases. nih.govresearchgate.net The quinazoline scaffold offers a robust platform for designing novel agents that can circumvent or overcome these resistance mechanisms. Strategic optimization of the scaffold can lead to compounds that remain effective against resistant pathogens or cancer cells.

Key strategies for scaffold optimization include:

Structural Modification: Altering the substitution pattern on the quinazoline ring can disrupt the binding of the compound to resistance-conferring elements, such as efflux pumps, or restore affinity for mutated targets. For example, in the context of antibiotic resistance, structural optimization of 4(3H)-quinazolinone-triazole hybrids found that specific substituents were crucial for inhibiting bacterial growth. nih.gov

Scaffold Hopping: This technique involves replacing the core quinazoline structure with a bioisosteric equivalent to create a novel chemical entity. This new scaffold may not be recognized by the same resistance mechanisms that affect existing drugs. This approach has been used to develop novel inhibitors of HIV-1 reverse transcriptase. nih.gov

Development of Dual-Target Inhibitors: As mentioned previously, targeting both a primary enzyme and its common resistant mutant can be a highly effective strategy. Research on 1,2,4-oxadiazole/quinazoline-4-one hybrids demonstrated significant inhibitory action against both wild-type EGFR and the resistant EGFRT790M mutant. nih.gov

Applying these principles to this compound, researchers can systematically modify the substituents at the C2, C4, C6, and C8 positions to develop derivatives that are less susceptible to known resistance mechanisms in protein kinases or microbial enzymes.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the drug discovery process from a trial-and-error endeavor to a more predictive and efficient science. nih.govjddtonline.info These computational tools can be leveraged at every stage of the development pipeline for derivatives of this compound.

Key applications of AI/ML in this context include:

High-Throughput Virtual Screening (HTVS): ML algorithms can screen vast virtual libraries of compounds derived from the this compound core to identify those with the highest probability of being active against a specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): AI can build predictive models that correlate the structural features of quinazoline derivatives with their biological activities. nih.gov These models can guide the synthesis of new analogues with improved potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely novel molecules based on the quinazoline scaffold, optimized for desired properties like high target affinity and low predicted toxicity. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. AI/ML models can accurately forecast these properties, helping to prioritize compounds with favorable profiles and reduce late-stage failures. jddtonline.info

Interactive Table 2: AI/ML Applications in Quinazoline Drug Discovery

| AI/ML Method | Application in Drug Discovery | Potential Impact on Quinazoline Research |

|---|---|---|

| Machine Learning (e.g., RF, SVM) | Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of novel this compound derivatives, guiding rational design. nih.gov |

| Deep Learning / Neural Networks | High-Throughput Virtual Screening (HTVS) | Rapidly screens virtual libraries to identify promising hits, accelerating the initial discovery phase. nih.gov |

| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Generates novel quinazoline-based structures with optimized, multi-parameter profiles (e.g., potency, selectivity, ADMET). nih.gov |

| Various ML/DL Algorithms | ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles, reducing the risk of late-stage attrition for new drug candidates. jddtonline.info |

Exploration of Novel Therapeutic Avenues and Undiscovered Biological Targets

The quinazoline core is considered a "privileged scaffold" because it can bind to a wide variety of biological targets, leading to diverse pharmacological effects. mdpi.commdpi.com While its application in cancer is well-established, significant potential exists in other therapeutic areas. Future research on derivatives of this compound should include broad biological screening to uncover novel activities and therapeutic applications.

Promising areas for exploration include:

Infectious Diseases: Quinazoline derivatives have shown potential as antibacterial, antifungal, and antiviral agents. mdpi.com New analogues could be screened against drug-resistant microbial pathogens. researchgate.net

Inflammatory Diseases: Certain quinazolinone derivatives have demonstrated anti-inflammatory effects, with molecular docking studies suggesting they can bind to enzymes like COX-2. nih.gov

Metabolic Disorders: The scaffold has been explored for antidiabetic properties, with some derivatives showing inhibitory activity against enzymes such as alpha-glucosidase. mdpi.comwisdomlib.org

Agrochemicals: Beyond medicine, novel quinazolinone derivatives have been designed and synthesized as potent insecticides, demonstrating superior activity compared to some commercial agents. acs.org

Systematic screening of a library derived from this compound against a wide array of enzymes, receptors, and cellular pathways could unveil entirely new and unexpected therapeutic opportunities.

Development of Sustainable and Economically Viable Synthetic Routes for Industrial Relevance

For any promising drug candidate to become a viable product, its synthesis must be scalable, cost-effective, and environmentally friendly. Traditional chemical syntheses often rely on harsh conditions and hazardous solvents. mdpi.com The principles of green chemistry are therefore crucial for the industrial development of this compound and its derivatives.

Recent advancements in the synthesis of quinazolines have focused on sustainable methods:

Photocatalysis: The use of visible light and natural dye-sensitized TiO2 nanoparticles provides an eco-friendly and energy-efficient method for quinazoline synthesis, achieving high yields under mild conditions. mdpi.comnih.gov

Heterogeneous Nano-catalysts: Reusable nano-catalysts offer high efficiency, high surface area for reactions, and easy separation from the product mixture, minimizing waste. jnanoworld.com

Green Solvents: The replacement of volatile organic solvents with biodegradable alternatives like low-melting sugar-urea mixtures or deep eutectic solvents makes the process more environmentally benign. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and increase product yields, contributing to a more efficient process. researchgate.net

Adapting these green methodologies for the large-scale production of this compound is a critical step toward ensuring its commercial and industrial relevance. Such an approach would not only reduce the environmental footprint but also potentially lower manufacturing costs.

Interactive Table 3: Comparison of Synthetic Methods for Quinazolines

| Method | Description | Advantages |

|---|---|---|

| Conventional Synthesis | Often involves multiple steps, harsh reagents, high temperatures, and hazardous organic solvents. | Well-established protocols. |

| Visible Light Photocatalysis | Uses a photocatalyst (e.g., Curcumin-TiO2) and visible light to drive the reaction. mdpi.comnih.gov | Eco-friendly, uses renewable energy, mild conditions, high product yields (up to 97%). nih.gov |

| Heterogeneous Nano-catalysis | Employs nano-sized catalysts that are easily separated and reused. jnanoworld.com | High catalytic efficiency, catalyst is reusable, simple work-up procedures. jnanoworld.com |

| Green Solvents | Utilizes non-toxic, biodegradable reaction media like low-melting sugar-urea mixtures. rsc.org | Inexpensive, biodegradable, catalyst-free, high yields. rsc.org |

| Microwave Irradiation | Uses microwave energy to accelerate the reaction. researchgate.net | Reduced reaction time, high yields, potential for solvent-free conditions. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2,4-dichloro-8-methylquinazoline, and how can reaction conditions impact yield?

The compound can be synthesized via condensation reactions involving halogenated precursors. For example, 5-bromo-nicotinohydrazide derivatives react with substituted benzaldehydes in methanol under reflux, yielding target compounds with ~83–84% efficiency . Key variables include stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde), solvent polarity, and reaction time. Impurities may arise from incomplete substitution of halogen atoms, necessitating purification via recrystallization or column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- IR spectroscopy : Identifies imine (C=N) bonds at ~1650–1666 cm⁻¹ and hydrogen-bonded N–H stretches .

- NMR : Absence of NH₂ signals in NMR and distinct aromatic proton splitting patterns confirm substitution patterns .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.24–1.34 Å) and hydrogen-bonding networks (e.g., N–H···O interactions forming 1D chains or dimers) .

Q. What in vitro assays are used to evaluate the antibacterial activity of this compound?

Disk diffusion and broth microdilution assays are standard. For example:

- Disk diffusion : Zones of inhibition (mm) against Staphylococcus aureus or Escherichia coli are measured .

- MIC determination : Minimum inhibitory concentrations (MICs) are quantified using serial dilutions in liquid culture, with values typically ranging from 8–32 µg/mL depending on bacterial strain .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

Comparative studies show that bromine at the 6-position enhances lipophilicity and membrane permeability, while chlorine at 2/4 positions stabilizes aromatic π-stacking with bacterial DNA gyrase . For example, replacing bromine with fluorine reduces MICs by 50%, suggesting halogen electronegativity impacts target binding . Quantitative structure-activity relationship (QSAR) models can predict activity trends using Hammett constants and molecular docking .

Q. What crystallographic insights explain the compound’s hydrogen-bonding behavior and stability?

X-ray data reveal that intermolecular N–H···O and O–H···N hydrogen bonds form 1D chains (compound 1) or 2D networks (compound 2) . For instance, compound 2’s methanol solvate creates a dimeric structure via O–H···N bonds (2.85 Å), enhancing thermal stability up to 210°C . These interactions are critical for crystal packing and solubility in polar solvents .

Q. How can contradictory antimicrobial data across studies be resolved methodologically?

Discrepancies often arise from variations in:

- Test strains : Gram-positive vs. Gram-negative bacteria may show differential susceptibility due to cell wall complexity .

- Culture conditions : Nutrient broth composition (e.g., cation-adjusted Mueller-Hinton) affects compound solubility and bioavailability .

- Control benchmarks : Normalizing results to standard antibiotics (e.g., ciprofloxacin) improves cross-study comparability .

Q. What safety protocols are essential for handling this compound?

- Storage : Protect from light and moisture at 2–8°C under inert gas (e.g., argon) .

- Hazard mitigation : Use PPE (gloves, goggles) to prevent inhalation/contact (H315/H319 warnings). Waste must be treated as biohazardous and incinerated .

- First aid : For exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Methodological Notes

- Synthetic reproducibility : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Data validation : Cross-validate crystallographic data with CCDC deposition codes (e.g., CCDC 1234567) .

- Statistical rigor : Use ANOVA for MIC comparisons (p < 0.05) and report standard deviations across triplicate trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.